molecular formula C12H10BrNS B8326735 (+/-)-9-Bromo-9,10-dihydropyrrolo[2,1-b][1,3]benzothiazepine

(+/-)-9-Bromo-9,10-dihydropyrrolo[2,1-b][1,3]benzothiazepine

Cat. No. B8326735
M. Wt: 280.19 g/mol
InChI Key: JQOYMOFGIOVQNG-UHFFFAOYSA-N
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Patent
US06391870B2

Procedure details

To a solution of 24a (0.26 g, 1.0 mmol) in anhydrous ethyl ether (4 ml) was added dropwise a solution of PBr3 (0.13 g, 0.5 mmol) in anhydrous ethyl ether (1 ml) and the reaction mixture was kept at reflux temperature for 2 hours under nitrogen. Anhydrous ethanol was added (0.2 ml) and the resulting solution was heated to reflux temperature for another hour. Five ml of an aqueous solution of 5% Na2CO3 were then added, the organic phase was separated, anhydrified and evaporated. The crude product was chromatographed (hexane and chloroform 1:1) to give 25a (0.2 g, 64% yield) as colourless prisms: melting point 115-116° C. (cyclohexane); 1H NMR (CDCl3) δ7.46-7.09 (m, 4H); 6.93 (m, 1H), 6.39 (m, 1H), 6.12 (m, 1H), 5.75 (dd, 1H, J=6.9, 2.6 Hz), 5.07 (dd, 1H, J=14.7, 2.6 Hz), 4.61 (dd, 1H, J=14.7, 6.9 Hz). Anal. (C12H10BrNOS): C, H, N.
Name
24a
Quantity
0.26 g
Type
reactant
Reaction Step One
Name
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
64%

Identifiers

REACTION_CXSMILES
O[CH:2]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[S:6][C:5]2=[CH:13][CH:14]=[CH:15][N:4]2[CH2:3]1.P(Br)(Br)[Br:17].C(O)C.C([O-])([O-])=O.[Na+].[Na+]>C(OCC)C>[Br:17][CH:2]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[S:6][C:5]2=[CH:13][CH:14]=[CH:15][N:4]2[CH2:3]1 |f:3.4.5|

Inputs

Step One
Name
24a
Quantity
0.26 g
Type
reactant
Smiles
OC1CN2C(SC3=C1C=CC=C3)=CC=C2
Name
Quantity
0.13 g
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 2 hours under nitrogen
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for another hour
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed (hexane and chloroform 1:1)

Outcomes

Product
Name
Type
product
Smiles
BrC1CN2C(SC3=C1C=CC=C3)=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 142.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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